molecular formula C19H13NO B11845647 1-Phenylbenzo[f]quinolin-3(4H)-one CAS No. 64257-50-7

1-Phenylbenzo[f]quinolin-3(4H)-one

Cat. No.: B11845647
CAS No.: 64257-50-7
M. Wt: 271.3 g/mol
InChI Key: NOEWJUYZGGDQCN-UHFFFAOYSA-N
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Description

1-Phenylbenzo[f]quinolin-3(4H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system consisting of a benzene ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbenzo[f]quinolin-3(4H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a solution of benzyl amine and diketene can be stirred in acetonitrile at room temperature, followed by the addition of naphthalene-2-amine and 4-chlorobenzaldehyde. The mixture is then heated to 82°C, and iodine is added to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbenzo[f]quinolin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 1-phenylbenzo[f]quinolin-3-amine.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Phenylbenzo[f]quinolin-3(4H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylbenzo[f]quinolin-3(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to intercalate with DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

1-Phenylbenzo[f]quinolin-3(4H)-one can be compared with other quinoline derivatives:

    Similar Compounds: Quinoline, 2-phenylquinoline, 4-phenylquinoline.

    Uniqueness: Unlike other quinoline derivatives, this compound has a fused benzene ring, which imparts unique electronic and steric properties.

Properties

CAS No.

64257-50-7

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

1-phenyl-4H-benzo[f]quinolin-3-one

InChI

InChI=1S/C19H13NO/c21-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)20-18/h1-12H,(H,20,21)

InChI Key

NOEWJUYZGGDQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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